Methyl4-chloro-2-(chloromethyl)quinazoline-6-carboxylate
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Overview
Description
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is a chemical compound that belongs to the quinazoline family. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate, typically involves the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in anhydrous conditions in the presence of chloroacetonitrile . This reaction yields 2-chloromethyl-4-methyl-quinazoline, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other quinazoline derivatives.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H8Cl2N2O2 |
---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-11(16)6-2-3-8-7(4-6)10(13)15-9(5-12)14-8/h2-4H,5H2,1H3 |
InChI Key |
IDLLICFOJFPMHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N=C2Cl)CCl |
Origin of Product |
United States |
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